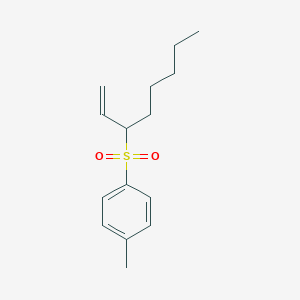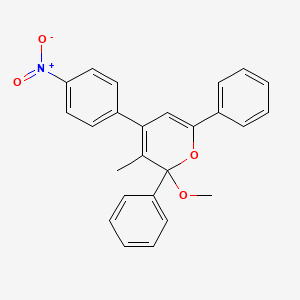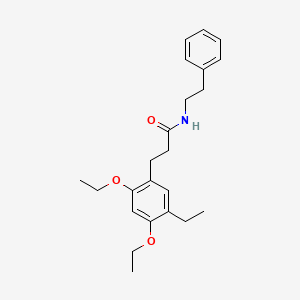
3-(2,4-Diethoxy-5-ethylphenyl)-N-(2-phenylethyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2,4-Diethoxy-5-ethylphenyl)-N-(2-phenylethyl)propanamide is an organic compound that belongs to the class of amides This compound is characterized by the presence of a propanamide group attached to a phenyl ring substituted with ethyl and diethoxy groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-Diethoxy-5-ethylphenyl)-N-(2-phenylethyl)propanamide can be achieved through a multi-step organic synthesis process. One possible route involves the following steps:
Formation of the substituted phenyl ring: The starting material, 2,4-diethoxy-5-ethylbenzene, can be synthesized through the alkylation of 2,4-diethoxybenzene with ethyl bromide in the presence of a strong base like potassium tert-butoxide.
Amidation reaction: The substituted phenyl ring can then be reacted with 3-bromopropanoyl chloride in the presence of a base such as triethylamine to form the corresponding amide.
N-alkylation: The final step involves the N-alkylation of the amide with 2-phenylethyl bromide in the presence of a base like sodium hydride to yield this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
化学反応の分析
Types of Reactions
3-(2,4-Diethoxy-5-ethylphenyl)-N-(2-phenylethyl)propanamide can undergo various chemical reactions, including:
Oxidation: The ethyl and diethoxy groups on the phenyl ring can be oxidized to form corresponding aldehydes, ketones, or carboxylic acids.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or borane in tetrahydrofuran.
Substitution: Nitration with nitric acid and sulfuric acid, sulfonation with sulfur trioxide, and halogenation with bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of aldehydes, ketones, or carboxylic acids.
Reduction: Formation of the corresponding amine.
Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Exploration of its pharmacological properties for potential therapeutic applications.
Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.
作用機序
The mechanism of action of 3-(2,4-Diethoxy-5-ethylphenyl)-N-(2-phenylethyl)propanamide would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions. The pathways involved would vary based on the target and the biological system under study.
類似化合物との比較
Similar Compounds
3-(2,4-Dimethoxy-5-ethylphenyl)-N-(2-phenylethyl)propanamide: Similar structure but with methoxy groups instead of ethoxy groups.
3-(2,4-Diethoxy-5-methylphenyl)-N-(2-phenylethyl)propanamide: Similar structure but with a methyl group instead of an ethyl group.
3-(2,4-Diethoxy-5-ethylphenyl)-N-(2-phenylethyl)butanamide: Similar structure but with a butanamide group instead of a propanamide group.
Uniqueness
The unique combination of ethyl and diethoxy substituents on the phenyl ring, along with the propanamide and phenylethyl groups, gives 3-(2,4-Diethoxy-5-ethylphenyl)-N-(2-phenylethyl)propanamide distinct chemical and physical properties. These properties may result in unique reactivity, biological activity, or material characteristics compared to similar compounds.
特性
CAS番号 |
85146-31-2 |
|---|---|
分子式 |
C23H31NO3 |
分子量 |
369.5 g/mol |
IUPAC名 |
3-(2,4-diethoxy-5-ethylphenyl)-N-(2-phenylethyl)propanamide |
InChI |
InChI=1S/C23H31NO3/c1-4-19-16-20(22(27-6-3)17-21(19)26-5-2)12-13-23(25)24-15-14-18-10-8-7-9-11-18/h7-11,16-17H,4-6,12-15H2,1-3H3,(H,24,25) |
InChIキー |
RNRODKBEDTVWCE-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC(=C(C=C1OCC)OCC)CCC(=O)NCCC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


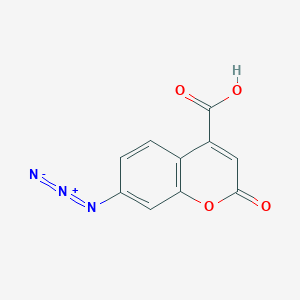
![N'-{3-[(1,3-Benzothiazol-2-yl)oxy]phenyl}-N,N-dimethylurea](/img/structure/B14427381.png)

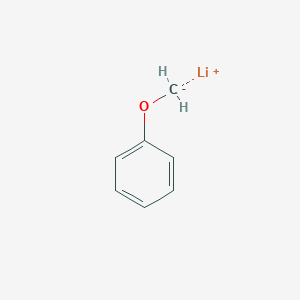
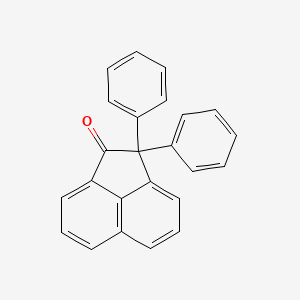
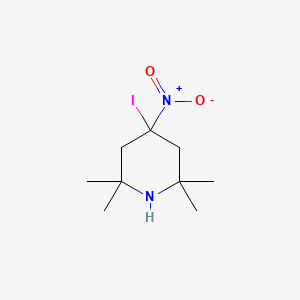
![N-[4-(5-Sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)phenyl]propanamide](/img/structure/B14427402.png)
![1,3-Bis[(oxiran-2-yl)methyl]-5,5-diphenylimidazolidine-2,4-dione](/img/structure/B14427405.png)
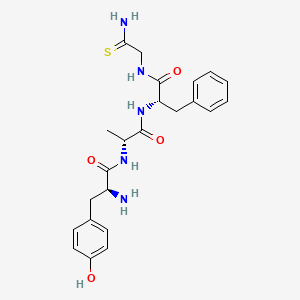
phosphanium bromide](/img/structure/B14427410.png)
![N-{4-Bromo-2-[hydroxy(phenyl)methyl]phenyl}pyridine-4-carboxamide](/img/structure/B14427415.png)
